(1S,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL
Description
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(3-methoxy-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-7-4-9(11(12)8(2)13)6-10(5-7)14-3/h4-6,8,11,13H,12H2,1-3H3/t8-,11+/m0/s1 |
InChI Key |
UUQOOMMZAUMHRB-GZMMTYOYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC)[C@@H]([C@H](C)O)N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Starting Material
- 3-methoxy-5-methylbenzaldehyde : This aromatic aldehyde serves as the backbone for the introduction of the amino alcohol functionality.
Key Reaction Types
- Reductive amination : Conversion of the aldehyde to the amino alcohol by reaction with an amine source under reducing conditions.
- Asymmetric catalysis or chiral auxiliaries : Used to control stereochemistry and obtain the (1S,2S) configuration.
- Reduction : Typically catalytic hydrogenation or hydride reduction to convert intermediates to the amino alcohol.
Detailed Preparation Methods
Reductive Amination Route
This method involves the condensation of 3-methoxy-5-methylbenzaldehyde with an appropriate amine source, followed by reduction to install the amino and hydroxyl groups stereoselectively.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of 3-methoxy-5-methylbenzaldehyde with ammonia or a primary amine | Mild acidic or neutral conditions, solvent such as methanol or ethanol | Formation of imine or iminium intermediate |
| 2 | Asymmetric reduction of the imine intermediate | Use of chiral catalysts (e.g., chiral transition metal complexes, enzymes) or chiral hydride reagents | Controls stereochemistry to yield (1S,2S) isomer |
| 3 | Workup and purification | Typical aqueous extraction, crystallization or chromatography | Yields high purity amino alcohol |
Biocatalytic Synthesis
Recent advances utilize biocatalysis for stereoselective synthesis of aromatic 1,2-amino alcohols, including (1S,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL. Enzymatic cascades can convert amino acid precursors or related substrates into the target compound with high enantiomeric excess.
| Step | Description | Enzyme(s) Used | Advantages |
|---|---|---|---|
| 1 | Starting from amino acid or aldehyde precursor | Transaminases, reductases | High stereoselectivity, mild conditions |
| 2 | Sequential enzymatic transformations | Multi-enzyme cascades | Reduced steps, environmentally friendly |
| 3 | Isolation of product | Standard purification techniques | High yield and purity |
Chemical Synthesis via Hydroxylation and Amination
An alternative chemical synthesis involves:
- Hydroxylation of an appropriate precursor to introduce the hydroxyl group at the 2-position.
- Subsequent amination at the 1-position with control of stereochemistry.
This method may involve:
- Use of chiral auxiliaries or chiral catalysts.
- Protection/deprotection steps to manage functional group compatibility.
Representative Reaction Conditions and Yields
| Method | Catalyst/Reagent | Temperature | Time | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Reductive amination with chiral catalyst | Chiral Rh or Ru complex | 25–50 °C | 12–48 h | 75–90 | >95% |
| Biocatalytic cascade | Transaminase + reductase | 30–40 °C | 24–72 h | 80–92 | >99% |
| Chemical hydroxylation/amination | Chiral auxiliary + reducing agent | 0–25 °C | Several hours | 65–85 | 90–98% |
Purification and Characterization
- Purification : Typically involves aqueous workup, extraction, and chromatographic techniques such as preparative HPLC or recrystallization.
- Characterization : Confirmed by NMR spectroscopy, chiral HPLC, and mass spectrometry to verify stereochemistry and purity.
Summary Table of Preparation Routes
| Preparation Route | Starting Material | Key Steps | Stereocontrol Strategy | Yield | Notes |
|---|---|---|---|---|---|
| Reductive amination | 3-methoxy-5-methylbenzaldehyde + amine | Imine formation, asymmetric reduction | Chiral catalysts or reagents | 75–90% | Widely used, scalable |
| Biocatalysis | Amino acid or aldehyde precursor | Enzymatic cascade | Enzyme stereoselectivity | 80–92% | Green chemistry approach |
| Chemical hydroxylation/amination | Aromatic precursor with functional groups | Hydroxylation, amination, chiral auxiliary | Chiral auxiliaries | 65–85% | More steps, moderate yield |
Research Findings and Considerations
- The use of chiral catalysts or enzymes is crucial to obtain the (1S,2S) stereochemistry with high enantiomeric purity.
- Reaction conditions such as temperature, solvent, and pH significantly affect yield and stereoselectivity.
- Biocatalytic methods offer environmentally friendly alternatives with high selectivity but may require optimization for industrial scale.
- Chemical methods provide flexibility but often involve more complex steps and potential lower overall yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the alcohol group is oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: NaH, alkyl halides, and other nucleophiles.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including the inhibition or activation of specific pathways.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural analogs, their substituents, stereochemistry, and molecular properties:
| Compound Name | CAS Number | Substituents on Phenyl Ring | Stereochemistry | Molecular Formula | Molecular Weight | Notable Properties/Activities |
|---|---|---|---|---|---|---|
| (1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol | 1269791-10-7 | 2,3,5-trifluoro | (1S,2S) | C₉H₉F₃NO | 219.17 | Discontinued; fluorinated |
| (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL | 1019534-32-7 | 3-tert-butyl | (1S,2R) | C₁₃H₂₁NO | 207.31 | Bulky substituent; stereoisomer |
| (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL | 1270385-18-6 | 4-(trifluoromethylthio) | (1S,2R) | C₁₀H₁₂F₃NOS | 275.27 | Electron-withdrawing group |
| (1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL | 1270057-87-8 | 3-bromo, 5-methyl | (1S,2R) | C₁₀H₁₄BrNO | 244.13 | Predicted density: 1.406 g/cm³ |
| (1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL | 1212998-44-1 | 2-chloro, 4-CF₃ | (1S,2R) | C₁₀H₁₁ClF₃NO | 253.65 | Lipophilic substituents |
Key Observations
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3-methoxy and 5-methyl substituents are electron-donating, which may enhance solubility compared to electron-withdrawing groups (e.g., trifluoromethylthio or bromo in analogs) . Fluorinated or halogenated analogs (e.g., 2,3,5-trifluoro, bromo) likely exhibit higher metabolic stability but reduced solubility .
Stereochemical Impact: The (1S,2S) configuration of the target compound contrasts with the (1S,2R) or (1R,2S) configurations of analogs. For example, (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL’s stereochemistry may lead to divergent biological activity, as adrenoceptor binding in ’s compounds is stereospecific .
Halogenated analogs (e.g., bromo, chloro) are often used as intermediates in synthesis due to their reactivity, whereas the target compound’s non-halogenated structure may prioritize stability for therapeutic use .
Biological Activity
(1S,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL, also known by its CAS number 925230-72-4, is a compound with notable biological activities. This article provides a comprehensive overview of its pharmacological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is CHNO. The compound features a chiral center, and its stereochemistry is crucial for its biological activity. Below are some key chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 195.26 g/mol |
| Density | 1.134 g/cm³ |
| Boiling Point | 307.4 °C |
| pKa | 12.47 |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0048 - 0.0195 |
These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.
Antifungal Activity
In addition to its antibacterial properties, the compound also demonstrates antifungal activity. It has shown effectiveness against various fungal strains, including Candida albicans, with MIC values indicating strong inhibitory effects.
Antifungal MIC Values:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.0048 - 0.039 |
The biological activity of this compound is believed to be linked to its ability to disrupt bacterial cell membranes and inhibit cell wall synthesis. This mechanism is common among many antimicrobial agents and contributes to the compound's effectiveness in combating resistant strains of bacteria.
Case Studies
Case Study 1: Efficacy Against Resistant Strains
A study published in a leading pharmacology journal assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound was able to inhibit the growth of MRSA at concentrations lower than those required for traditional antibiotics, highlighting its potential as an alternative treatment option.
Case Study 2: Synergistic Effects with Other Antibiotics
Another investigation explored the synergistic effects of this compound when combined with commonly used antibiotics such as penicillin and tetracycline. Results indicated that co-administration significantly enhanced antibacterial activity, suggesting that it could be used in combination therapies to improve treatment outcomes for resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
